4-(2,4-dimethoxybenzylidene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(2,4-dimethoxybenzylidene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a pyrazolone core substituted with a 2,4-dimethoxybenzylidene group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethoxybenzylidene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dimethoxybenzylidene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(2,4-dimethoxybenzylidene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Materials Science: It is used in the development of organic semiconductors and nonlinear optical materials due to its unique electronic properties.
Biological Studies: The compound is used as a probe to study enzyme kinetics and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethoxybenzylidene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It can also bind to receptors like the estrogen receptor, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(2,4-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 2,4-Dimethoxybenzylamine
Uniqueness
4-(2,4-dimethoxybenzylidene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern on the pyrazolone core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
Molecular Formula |
C20H20N2O3 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-[(2,4-dimethoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one |
InChI |
InChI=1S/C20H20N2O3/c1-13-5-8-16(9-6-13)22-20(23)18(14(2)21-22)11-15-7-10-17(24-3)12-19(15)25-4/h5-12H,1-4H3 |
InChI Key |
QGUFTBKMIHMJHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)C(=N2)C |
Origin of Product |
United States |
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